Certified Purity for Quantitative Analytical Applications
Commercially available Moxifloxacin Ethyl Ester is supplied with a certified purity of ≥98%, as verified by quantitative nuclear magnetic resonance (qNMR) and high-performance liquid chromatography (HPLC) [1]. In contrast, typical in-house synthesized intermediates or degradation products may exhibit lower, variable purity (often <95%), which introduces unacceptable uncertainty in quantitative analytical methods .
| Evidence Dimension | Chromatographic purity (HPLC area %) |
|---|---|
| Target Compound Data | ≥98% (certified reference standard grade) |
| Comparator Or Baseline | In-house synthesized impurity: typically <95% |
| Quantified Difference | ≥3% absolute purity advantage |
| Conditions | ISO 17034 accredited reference material production; qNMR and HPLC-UV analysis |
Why This Matters
High, certified purity is essential for accurate quantification of trace-level impurities in drug substance release testing per ICH Q3A guidelines.
- [1] CATO Research Chemicals. (n.d.). Moxifloxacin Ethyl Ester (CAS 1403836-23-6). Retrieved from https://www.catorm.com View Source
